molecular formula C16H26FN3O2 B13425739 Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- CAS No. 33024-42-9

Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)-

Cat. No.: B13425739
CAS No.: 33024-42-9
M. Wt: 311.39 g/mol
InChI Key: ABDNOXBKKCVKEO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound, with the systematic name 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)urea (CAS 33021-99-7), has the molecular formula C₁₆H₂₆ClN₃O₂ and a molecular weight of 327.8 g/mol . Its structure features a nitroso group (–N=O), a 2-fluoroethyl moiety, and a 3,5,7-trimethyladamantyl group. The fluoroethyl substituent distinguishes it from traditional chloroethyl-nitrosoureas, influencing its alkylation kinetics and leaving-group reactivity .

Mechanistic Profile:
Like other nitrosoureas, it acts as a DNA alkylating agent, generating reactive intermediates that alkylate guanine residues at the O⁶ and N⁷ positions. However, the fluoroethyl group reduces DNA cross-linking efficiency compared to chloroethyl analogs due to fluorine’s poor leaving-group ability, which limits second-strand alkylation . The adamantyl group may confer selectivity for lipid-rich tissues or tumors, as seen in adamantane-derived therapeutics .

Properties

CAS No.

33024-42-9

Molecular Formula

C16H26FN3O2

Molecular Weight

311.39 g/mol

IUPAC Name

1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)urea

InChI

InChI=1S/C16H26FN3O2/c1-13-6-14(2)8-15(3,7-13)11-16(9-13,10-14)18-12(21)20(19-22)5-4-17/h4-11H2,1-3H3,(H,18,21)

InChI Key

ABDNOXBKKCVKEO-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)N(CCF)N=O)C)C

Origin of Product

United States

Preparation Methods

Fluoroethylation

  • The fluoroethyl group is introduced through nucleophilic substitution of a suitable precursor (e.g., 2-fluoroethylamine or its derivatives) with the isocyanate or via the formation of a carbamate intermediate, followed by reduction or nitrosation.

Nitroso Group Introduction

  • The nitroso group can be introduced via direct nitrosation of amino derivatives or through oxidation of hydroxylamine intermediates.

Research Findings:

  • In the synthesis of similar compounds, the reaction of the isocyanate with 2-fluoroethylamine derivatives in dry polar aprotic solvents like dimethylformamide (DMF) at room temperature has been successful, yielding the desired urea derivatives with high efficiency.

  • The nitroso group is typically incorporated by treating the amino- or urea-intermediate with nitrous acid or nitrosating agents like sodium nitrite under acidic conditions.

Reaction Scheme:

1-(Adamantan-1-ylmethyl) isocyanate + 2-fluoroethylamine → Urea intermediate
Urea intermediate + nitrosating agent → N-nitroso derivative
Step Reagents Solvent Conditions Yield Reference
Fluoroethylation 2-Fluoroethylamine DMF Room temperature Up to 92%
Nitrosation Sodium nitrite + acid Aqueous Cold, controlled pH Variable

Specific Synthesis Route for the Target Compound

Based on the detailed research, the following synthesis pathway can be proposed:

  • Step 1: Synthesize 1-(Adamantan-1-ylmethyl) isocyanate via chloromethylation of adamantane followed by phosgene-mediated transformation.
  • Step 2: React this isocyanate with 2-fluoroethylamine in dry DMF at ambient temperature to form the corresponding urea.
  • Step 3: Subject the resulting urea to nitrosation using sodium nitrite under acidic conditions to install the nitroso group at the nitrogen atom.

This method ensures high yields and purity, as demonstrated in analogous syntheses of similar adamantyl ureas.

Data Table Summarizing Preparation Methods

Step Reagents Solvent Conditions Yield Notes
Isocyanate synthesis Chloromethyl methyl ether, phosgene THF/DCM 0°C to reflux Up to 90% Key intermediate
Urea formation 2-Fluoroethylamine DMF Room temperature Up to 92% High efficiency
Nitroso functionalization Sodium nitrite, acid Aqueous 0–5°C Variable Specific nitroso installation

Chemical Reactions Analysis

Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- involves its interaction with specific molecular targets. The fluoroethyl group and nitroso group play crucial roles in its reactivity and interaction with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

DNA Cross-Linking Efficiency

  • BCNU : Bifunctional alkylation leads to interstrand cross-links, enhancing cytotoxicity but increasing toxicity .
  • HECNU: Primarily monofunctional but exhibits potent carbamoylation activity, inhibiting DNA repair enzymes like glutathione reductase .

Antitumor Activity

  • HECNU : Demonstrated Phase II clinical efficacy in glioblastoma and pancreatic cancer, with a broader therapeutic index than BCNU .
  • Morpholino-CNU: Shows activity against leukemia L5222 in rats but lower potency than BCNU .

Toxicity Profile

  • Target compound: Predicted reduced hematotoxicity compared to chloroethyl analogs (e.g., BCNU) due to lower cross-linking, but adamantyl-related organotoxicity (e.g., hepatotoxicity) requires validation .
  • BCNU : Dose-limiting pulmonary fibrosis and myelosuppression due to systemic alkylation .
  • HECNU : Lower myelotoxicity but induces bladder tumors in rats at high doses .

Key Research Findings and Limitations

Fluoroethyl vs. Chloroethyl : The fluoroethyl group reduces DNA cross-linking by >50% compared to chloroethyl analogs, as shown in vitro . However, this may lower cytotoxicity against rapidly dividing tumors.

Clinical Gaps: No in vivo efficacy or toxicity data exist for the target compound, unlike HECNU or BCNU .

Biological Activity

Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Chemical Formula: C16H24FN3O
  • Molecular Weight: 295.39 g/mol
  • CAS Registry Number: 33021-99-7
  • IUPAC Name: Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)-

The biological activity of this compound is primarily linked to its interaction with various biological targets. The nitroso group in the molecule is known to participate in redox reactions, which can influence cellular signaling pathways. Additionally, the presence of the adamantyl group enhances lipophilicity, facilitating membrane penetration and potentially increasing bioavailability.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

  • Antitumor Activity: Preliminary studies suggest that it may inhibit tumor cell proliferation. The mechanism appears to involve apoptosis induction in cancer cells.
  • Cardiovascular Effects: Similar compounds have been shown to modulate cardiac sarcomere function, suggesting potential applications in treating heart diseases.
  • Antimicrobial Properties: Some derivatives of urea compounds have demonstrated antimicrobial activity against various pathogens.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorInduction of apoptosis in cancer cells
CardiovascularModulation of cardiac function
AntimicrobialInhibition of bacterial growth

Case Study 1: Antitumor Activity

A study investigated the effects of urea derivatives on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound.

Case Study 2: Cardiovascular Modulation

In a preclinical trial involving animal models, the compound was shown to enhance cardiac contractility without significant side effects. This suggests potential therapeutic applications in managing heart failure.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological efficacy. Studies have shown that modifications to the nitroso and adamantyl groups can lead to improved activity profiles. For instance:

  • Synthesis Variations: Altering the substituents on the nitrogen atom has been linked to increased potency against specific cancer types.
  • In Vivo Studies: Animal models treated with this compound displayed reduced tumor sizes compared to control groups.

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., DMF or THF) impacts reaction efficiency.
  • Temperature control (0–25°C) is critical during nitrosation to avoid side reactions .

Basic: What spectroscopic methods are used for characterization?

Answer:
The compound is typically characterized using:

  • ¹H/¹³C NMR : To confirm the adamantyl framework (δ ~1.4–2.0 ppm for methyl groups) and fluoroethyl chain (δ ~4.5 ppm for CH₂F) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (urea C=O stretch) and ~1450 cm⁻¹ (N–O stretch of nitroso group) .
  • HPLC : For purity assessment, with retention times dependent on mobile phase composition (e.g., acetonitrile/water gradients) .

Advanced: How does the fluoroethyl substituent influence reactivity compared to chloroethyl analogs?

Answer:
The fluoroethyl group alters reactivity due to:

  • Electronegativity : Fluorine’s strong electron-withdrawing effect increases electrophilicity of adjacent carbons, enhancing nucleophilic substitution rates compared to chloroethyl analogs .
  • Bond Stability : C–F bonds are less labile than C–Cl under basic conditions, reducing unintended elimination byproducts .

Q. Table 1: Comparison of Halogen-Substituted Ureas

PropertyFluoroethyl DerivativeChloroethyl Derivative
XLogP3 4.7 4.7
Reactivity with Thiols Faster alkylationModerate alkylation
Thermal Stability HigherLower

Advanced: What are the methodological challenges in analyzing biological interactions?

Answer:
Key challenges include:

  • Covalent Binding : The nitroso group forms adducts with nucleophilic residues (e.g., cysteine in proteins), complicating dose-response studies .
  • Redox Sensitivity : Nitroso-urea derivatives may undergo reduction to hydroxylamines in vivo, altering activity .
  • Adamantyl Hydrophobicity : The 3,5,7-trimethyladamantyl group enhances membrane permeability but may lead to non-specific binding, requiring controlled assays (e.g., competitive displacement with bovine serum albumin) .

Experimental Design Tip : Use isotopically labeled analogs (e.g., ¹⁵N-nitroso) to track metabolic pathways via LC-MS .

Advanced: How can computational modeling aid in optimizing this compound’s bioactivity?

Answer:

  • Docking Studies : Predict binding to targets like DNA repair enzymes (e.g., O⁶-alkylguanine-DNA alkyltransferase) by modeling interactions between the nitroso group and catalytic cysteine residues .
  • ADMET Predictions : Calculate logP (experimental ~4.7) and polar surface area (~61.8 Ų) to assess blood-brain barrier penetration .
  • MD Simulations : Evaluate adamantyl-induced conformational rigidity in protein binding pockets .

Q. Example Workflow :

Generate 3D conformers using Gaussian02.

Perform QM/MM optimization of nitroso-urea interactions.

Validate with in vitro IC₅₀ assays .

Advanced: How to resolve contradictions in reported toxicity data?

Answer:
Discrepancies in toxicity (e.g., LD₅₀ values) arise from:

  • Species Variability : Rodent models (e.g., mice vs. rats) show differential metabolic processing .
  • Purity Issues : Nitroso compounds degrade under light; studies must specify storage conditions (e.g., −20°C, argon atmosphere) .
  • Endpoint Selection : Acute toxicity (e.g., LD₅₀) vs. chronic effects (e.g., carcinogenicity) require distinct protocols .

Q. Mitigation Strategy :

  • Standardize testing using OECD Guidelines 423 (acute oral toxicity) and 451 (carcinogenicity) .

Basic: What are the compound’s key physicochemical properties?

Answer:

PropertyValueSource
Molecular Weight 327.85 g/mol
XLogP3 4.7
Hydrogen Bond Donors 1
Topological PSA 61.8 Ų
Melting Point Not reported; estimate ~115–120°C (analog data)

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

  • Stepwise Purification : Isolate intermediates (e.g., nitroso precursor) via column chromatography to minimize side reactions .
  • Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in alkylation steps to enhance fluoroethyl incorporation .
  • Scale-Up Adjustments : Replace THF with toluene for safer solvent removal under reduced pressure .

Yield Comparison : Lab-scale yields ~40–50% vs. pilot-scale ~30–35% due to thermal gradients .

Advanced: How does the adamantyl moiety influence pharmacokinetics?

Answer:

  • Lipophilicity : The 3,5,7-trimethyladamantyl group increases logP, enhancing tissue distribution but risking hepatotoxicity .
  • Metabolic Stability : Adamantyl’s rigidity slows cytochrome P450-mediated oxidation, prolonging half-life .
  • Targeted Delivery : Conjugation with PEGylated nanoparticles reduces systemic toxicity while maintaining tumor accumulation in murine models .

Basic: What are the safety protocols for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and eye protection (nitroso compounds are irritants) .
  • Ventilation : Use fume hoods; avoid inhalation of dust .
  • Storage : Amber vials under inert gas (N₂/Ar) at −20°C to prevent nitroso group degradation .
  • Disposal : Incinerate via EPA-approved hazardous waste facilities .

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